4-Methoxy-1-methyl-1H-indole-3-carboxylic acid

Physicochemical Profiling Lipophilicity Drug Design

Synthetic chemists face inefficiencies from separate N-H protection steps and limited SAR exploration of the indole 4-position. This functionalized building block solves both: the N-1 methyl group serves as an intrinsic protecting group while the 4-methoxy donor modulates electronic properties. - **Synthetic Efficiency:** Eliminates dedicated indole N-H protection, reducing step count and improving overall yield. - **CNS-Ready Lipophilicity:** cLogP 1.89 enhances passive membrane permeability vs. unsubstituted analogs (cLogP ~1.36). - **SAR Probe:** Distinct electronic/steric profile for empirically testing methoxy and N-methyl effects on potency and solubility. Available in research quantities for immediate R&D deployment.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B12822416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC=C2OC)C(=O)O
InChIInChI=1S/C11H11NO3/c1-12-6-7(11(13)14)10-8(12)4-3-5-9(10)15-2/h3-6H,1-2H3,(H,13,14)
InChIKeyNPYHHDYPWSARCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid Overview


4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (CAS 889944-30-3) is a functionalized indole-3-carboxylic acid (ICA) derivative characterized by a 4-methoxy (-OCH₃) electron-donating group and an N-1 methyl substituent on the indole core . This substitution pattern provides distinct electronic and steric properties relative to simpler ICA analogs, influencing both its reactivity in further derivatization and its physicochemical profile. As a specialized synthetic building block, it is utilized in medicinal chemistry and chemical biology research, where the specific placement of the methoxy and N-methyl groups enables the construction of more complex, diversely functionalized molecular scaffolds that are not readily accessible from unsubstituted or mono-substituted starting materials [1].

4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid vs. Generic Analogs


Substituting 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid with a closely related analog, such as 1-methylindole-3-carboxylic acid (lacking the 4-OCH₃ group) or 4-methoxy-1H-indole-3-carboxylic acid (lacking the N-1 methyl group), fundamentally alters the compound's electronic character, lipophilicity, and potential for downstream diversification. The methoxy group introduces an electron-donating resonance effect at the 4-position, which modifies the indole ring's reactivity in electrophilic aromatic substitution reactions and influences the acidity of the C-3 carboxylic acid [1]. The N-1 methyl group blocks a potential site for hydrogen-bond donation, modulates solubility, and prevents side reactions at the indole nitrogen during subsequent synthetic steps . These modifications result in a distinct physicochemical profile (e.g., increased lipophilicity) and a unique synthetic handle that are not replicated by any single analog, making simple interchange impossible for achieving the same product profile or reactivity in a multi-step synthesis.

4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid: Comparative Profile


Enhanced Lipophilicity over ICA Analogs

The calculated partition coefficient (cLogP) for 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is 1.89, reflecting the combined lipophilic contribution of both the N-1 methyl and the 4-methoxy substituents . This value is significantly higher than the cLogP values reported for the core scaffold indole-3-carboxylic acid (cLogP ≈ 1.36) [1] and for an analog containing only a 4-methoxy group without N-methylation, which would have a lower cLogP. This quantifies the increased membrane permeability potential of the target compound relative to its simpler, more polar analogs.

Physicochemical Profiling Lipophilicity Drug Design

pKa Shift from 4-Methoxy Substitution

The predicted acid dissociation constant (pKa) for 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is approximately 2.96 ± 0.10 . This value is higher (indicating a weaker acid) than the typical pKa range for indole-3-carboxylic acids without a 4-methoxy substituent, which are often near 2.8-2.9 . The electron-donating methoxy group at the 4-position decreases the stability of the carboxylate anion, reducing acidity. This subtle but quantifiable difference in pKa affects the ionization state of the molecule at a given pH, which in turn governs its aqueous solubility, protein binding, and membrane partitioning behavior.

Acid-Base Chemistry Ionization Solubility

N-Methyl Protection for Chemoselective Synthesis

The N-1 methyl group in 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid acts as a permanent protecting group, eliminating the acidic N-H proton (pKa ~16-17) found in 4-methoxy-1H-indole-3-carboxylic acid . This prevents unwanted N-alkylation or N-acylation side reactions during subsequent synthetic manipulations of the C-3 carboxylic acid or other positions on the indole ring. In contrast, using the N-H analog often necessitates an additional protection/deprotection sequence, adding steps and reducing overall yield . This structural feature simplifies reaction sequences and improves chemoselectivity in multi-step syntheses.

Synthetic Chemistry Building Blocks Chemoselectivity

4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid Applications


CNS Drug Discovery Scaffold

The enhanced lipophilicity (cLogP 1.89) of this compound makes it a superior starting point for designing molecules intended to cross the blood-brain barrier. Its higher cLogP relative to unsubstituted indole-3-carboxylic acid (cLogP ~1.36) suggests improved passive membrane permeability, a critical parameter in CNS drug development. Medicinal chemists can use this building block to generate libraries of analogs with a higher probability of achieving brain exposure, guided by the favorable physicochemical starting point [1].

Efficient Multi-Step Indole Synthesis

The N-1 methyl group acts as a built-in protecting group, eliminating the need for a separate N-H protection step. This feature is invaluable in the multi-step synthesis of complex natural product analogs or pharmaceutical intermediates where the indole core must be elaborated. By selecting this compound over the N-H analog (4-methoxy-1H-indole-3-carboxylic acid), synthetic chemists can shorten their reaction sequence, improve overall yield, and reduce purification efforts, leading to significant cost and time savings in a production or research setting .

Lead Physicochemical Optimization

The distinct combination of a 4-methoxy donor group and N-1 methylation provides a specific electronic and steric environment that can be exploited in structure-activity relationship (SAR) studies. When a lead compound in a series suffers from poor solubility or high clearance, this building block can be used to synthesize a focused library of analogs to empirically probe the effect of the 4-methoxy and N-methyl motifs on potency, selectivity, and drug-like properties. The predicted pKa shift (2.96 vs. ~2.8) also provides a rationale for modulating ionization state-dependent properties like solubility and off-target binding .

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